| Parameter | Value / Characterization |
|---|---|
| IC₅₀ (Human STS) | 25 nM (irreversible inhibition) [1] [2] |
| Target | Steroid Sulfatase (STS) [1] [2] |
| Inhibition Type | Irreversible [1] [2] |
| Molecular Weight | 420.87 [1] [2] |
| Molecular Formula | C₁₉H₁₇ClN₂O₅S [1] [2] |
| CAS Number | 2990549-73-8 [2] |
| Primary Research Application | Study of endometriosis [1] [2] |
| Cytotoxicity (HEK-293 cells) | 53.6% inhibition at 20 μM after 24h [2] |
| Inhibition of 17β-HSD1 | 25% inhibition at 1 μM in a cell-free assay [2] |
| Metabolic Stability | Good stability in human hepatic S9 fraction; low intrinsic clearance (Cl(int) <30 μL/min/mg protein) [2] |
The provided data points are typically generated through standardized biochemical and cellular assays. Below is an overview of the common experimental workflows that were likely used to characterize Steroid sulfatase-IN-4.
The primary goal of this assay is to determine the compound's potency (IC₅₀ value) and mechanism of action against the STS enzyme.
This assay evaluates the inhibitor's effect in a whole-cell environment, which is more physiologically relevant.
To understand the therapeutic potential of this compound, it is crucial to know the biological role of its target.
Understanding the experimental context is crucial for evaluating this compound. The table below summarizes key in vitro experimental findings.
| Assay Type | Findings/Outcome |
|---|---|
| Cytotoxicity (HEK-293 cells) | 53.6% inhibition of cell viability at 20 μM after 24-hour treatment [1]. |
| Metabolic Stability | Shows good stability in human hepatic S9 fraction with low intrinsic clearance (Cl
}
Steroid sulfatase-IN-4 (Compound 16) represents a significant advancement in the development of irreversible steroid sulfatase (STS) inhibitors with potential applications in treating hormone-dependent conditions. This compound exhibits potent enzymatic inhibition with an IC₅₀ of 25 nM against human STS, positioning it as a promising candidate for therapeutic development, particularly for endometriosis research [1] [2]. STS plays a critical role in hormone regulation by catalyzing the hydrolysis of steroid sulfates to their active forms, and its inhibition presents a valuable strategy for controlling local estrogen production in estrogen-dependent diseases [3].
The development of STS inhibitors like this compound addresses a significant medical need for novel treatments for hormone-dependent conditions that remain unresponsive to current therapies. Research indicates that STS overexpression is associated with therapeutic resistance in various cancers, including castration-resistant prostate cancer (CRPC), where it drives metabolic reprogramming and enhances mitochondrial respiration [4]. Similarly, in estrogen receptor-positive breast cancer (ERBC), STS has emerged as a promising drug target due to its involvement in the biosynthesis of estrogens and androgens [5]. The strategic inhibition of STS represents a targeted approach to disrupt local hormone production without affecting systemic hormone levels.
This compound (CAS No. 2990549-73-8) is characterized by the molecular formula C₁₉H₁₇ClN₂O₅S and a molecular weight of 420.87 g/mol [1] [2]. The compound features a complex structure optimized for irreversible inhibition of the STS enzyme, distinguishing it from reversible inhibitors through its covalent modification of the enzyme's active site. This irreversible mechanism provides sustained pharmacological activity beyond the compound's plasma half-life, potentially allowing for less frequent dosing regimens in therapeutic applications [1].
The compound's mechanism aligns with the general understanding of STS inhibition, where inhibitors target the catalytic formylglycine residue (FGly75) in the STS active site [3]. STS normally catalyzes the hydrolysis of sulfate moieties from steroid sulfates through a four-step mechanism involving activation of FGly75 by a water molecule, nucleophilic attack on the substrate sulfur atom (facilitated by Ca²⁺ cofactor), release of the free hydroxy-product, and final regeneration of FGly [3]. As an irreversible inhibitor, this compound likely forms a permanent covalent bond with critical residues in the active site, preventing subsequent catalytic cycles.
Table 1: Key Biochemical Properties of this compound
| Property | Value | Measurement Context |
|---|---|---|
| IC₅₀ against human STS | 25 nM | Cellular assays [1] |
| Inhibition Mechanism | Irreversible | Type of inhibition [1] [2] |
| Metabolic Stability | Good | Human hepatic S9 fraction [1] |
| Intrinsic Clearance (Clᵢₙₜ) | <30 μL/min/mg protein | Human hepatic S9 fraction [1] |
| Cytotoxicity (HEK-293) | 53.6% inhibition at 20 μM | 24-hour treatment [1] |
| Inhibition of 17β-HSD1 | 25% at 1 μM | Cell-free assay [1] |
While this compound demonstrates high potency against STS, its selectivity profile includes moderate interaction with other enzymatic systems. At a concentration of 1 μM, the compound exhibits approximately 25% inhibition against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in cell-free assays [1]. This secondary activity is noteworthy as 17β-HSD1 plays a role in the final step of estradiol biosynthesis, potentially contributing to an enhanced anti-estrogenic effect in therapeutic contexts. However, comprehensive selectivity screening against a broad panel of enzymes and receptors would be necessary to fully characterize its pharmacological profile.
Cytotoxicity assessment revealed that this compound at 20 μM concentration for 24 hours inhibits HEK-293 cell viability by 53.6%, indicating moderate cellular toxicity at higher concentrations [1]. This cytotoxicity profile suggests a potential therapeutic window that would need careful evaluation during further development. The compound's favorable metabolic stability in human hepatic S9 fraction, with low intrinsic clearance (<30 μL/min/mg protein), indicates reduced susceptibility to rapid hepatic degradation, potentially supporting reasonable in vivo half-life [1].
Steroid sulfatase is a membrane-associated enzyme localized in the endoplasmic reticulum with a molecular mass of approximately 63 kDa [3]. It functions as a key regulator in steroid homeostasis by hydrolyzing sulfated steroid precursors into their active forms, including the conversion of dehydroepiandrosterone sulfate (DHEAS) to DHEA and estrone sulfate (E1S) to estrone [6] [3]. STS deficiency in humans leads to X-linked ichthyosis, a genetic skin disorder characterized by impaired desquamation due to accumulated cholesterol sulfate in the stratum corneum [3]. This condition highlights the enzyme's critical role in maintaining epidermal homeostasis.
In pathological contexts, STS overexpression has been demonstrated in various hormone-dependent cancers and gynecological conditions. Research in prostate cancer models reveals that STS upregulation promotes metabolic reprogramming toward enhanced oxidative phosphorylation, increasing mitochondrial respiration and electron transport chain activity [4]. This metabolic adaptation contributes to treatment resistance in castration-resistant prostate cancer, where STS inhibition with specific agents like SI-2 significantly reduces oxygen consumption rate and Complex I enzyme activity [4]. The central role of STS in steroid activation and cellular metabolism establishes it as a valuable therapeutic target for multiple conditions.
Diagram 1: STS enzymatic pathway and inhibition mechanism. STS hydrolyzes steroid sulfates to active forms; this compound inhibits this process with high potency.
The therapeutic rationale for STS inhibition stems from its role in regulating local hormone concentrations in peripheral tissues, particularly relevant in postmenopausal women where ovarian estrogen production has ceased [3]. In this context, local STS activity becomes the primary source of active estrogens in hormone-sensitive tissues. For conditions such as endometriosis, estrogen receptor-positive breast cancer, and hormone-dependent prostate cancer, STS inhibition offers a targeted approach to reduce local estrogen stimulation without affecting systemic estrogen levels, potentially minimizing side effects associated with global estrogen suppression.
The clinical validation of STS inhibition as a therapeutic strategy is supported by the development of other STS inhibitors, most notably Irosustat, which has progressed to phase II clinical trials for estrogen-dependent breast cancer [7] [8]. The limited clinical success of earlier STS inhibitors underscores the need for more potent and optimized compounds like this compound. Recent research has focused on non-steroidal sulfamate derivatives as favorable scaffolds for STS inhibitor design, aiming to avoid estrogenic side effects associated with steroidal inhibitor metabolites [7] [8]. Additionally, the development of dual-acting molecules that inhibit STS along with other synergistic mechanisms represents an emerging strategy to enhance therapeutic efficacy [7].
The evaluation of STS inhibitory activity typically employs well-established experimental protocols measuring the enzyme's capability to hydrolyze radioactive or fluorescent steroid substrates. A standard method involves incubating cell lysates or purified STS enzyme with tritiated estrone sulfate ([6,7-³H] E1S) as substrate, with adjustments to final concentration using unlabeled E1S [9]. Following incubation, the product estrone is separated from the substrate estrone sulfate through toluene partition, and radioactivity is quantified using liquid scintillation spectrometry [9]. Results are conventionally expressed as pmol of estrone formed per hour per mg of protein, providing a direct measurement of enzymatic activity.
For purified STS enzyme characterization, kinetic parameters can be determined using similar methodologies. Research with STS purified from human placenta has demonstrated that the enzyme hydrolyzes DHEA-S and E1-S with Kₘ values in the micromolar range, reflecting its high affinity for these physiological substrates [3]. These fundamental assay protocols provide the foundation for evaluating inhibitory potency of novel compounds like this compound, with IC₅₀ values determined by measuring residual STS activity at varying inhibitor concentrations.
Table 2: Experimental Methods for STS Activity and Inhibition Assessment
| Method Category | Specific Techniques | Key Applications and Readouts |
|---|---|---|
| Enzyme Activity Assays | Radioactive E1S hydrolysis with toluene partition [9] | STS activity in cell lysates, pmol E1 formed/h/mg protein |
| Fluorescence-based inhibition assays [5] | High-throughput screening of inhibitors | |
| ¹H NMR spectroscopy [5] | Catalytic activity analysis of purified STS | |
| Cellular Functional Assays | Seahorse XF Mito Stress Test [4] | Mitochondrial respiration, Oxygen Consumption Rate (OCR) |
| Complex I Enzyme Activity Assay [4] | Electron transport chain function | |
| MTT calorimetric assay [5] | Cytotoxicity assessment | |
| Structural & Binding Studies | Molecular docking [5] [8] | Theoretical binding efficiency to STS active site |
| STD-NMR [5] | Protein-ligand interactions | |
| Molecular dynamic simulation [5] | Stability of inhibitor-enzyme complexes |
Beyond direct enzymatic inhibition assays, comprehensive evaluation of STS inhibitors requires assessment of functional consequences in disease-relevant models. In prostate cancer research, the Seahorse XF Mito Stress Test has been employed to demonstrate that STS overexpression increases mitochondrial respiration and oxygen consumption rate (OCR), while STS inhibition significantly reduces these parameters [4]. This assay typically involves sequential injection of modulators including oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin (Complex I and III inhibitors) to evaluate different aspects of mitochondrial function [4].
Additionally, mitochondrial Complex I enzyme activity assays provide specific measurement of electron transport chain function affected by STS activity [4]. These functional assessments are particularly valuable for understanding the metabolic consequences of STS inhibition in cancer models where STS-driven reprogramming enhances oxidative phosphorylation for cellular survival. For endometriosis research, organoid culture systems offer a relevant experimental platform to evaluate compound effects in a more physiologically appropriate context, as demonstrated by studies showing that STS overexpression promotes organoid growth upon DHEAS treatment [4].
The primary research application identified for this compound is in the study of endometriosis, a common gynecological disorder characterized by the presence of endometrial-like tissue outside the uterine cavity [1] [2]. This condition is estrogen-dependent, with local estrogen formation playing a crucial role in the proliferation and maintenance of endometriotic lesions. In endometriosis, the balance between STS and sulfotransferases is often disturbed, favoring the production of active estrogens from circulating sulfated precursors [3]. The potent STS inhibition offered by this compound may help restore this balance, reducing local estrogen activation and potentially inhibiting lesion growth.
Despite the compelling rationale for STS inhibition in endometriosis, clinical results with earlier inhibitors have been modest. Phase II trials with STS inhibitors have thus far failed to demonstrate convincing clinical outcomes for patients with endometrial cancer and endometriosis [3]. These challenges highlight the need for more potent inhibitors with optimized pharmacological properties, positioning this compound as a promising candidate for further investigation. Its irreversible mechanism of action may provide enhanced efficacy compared to earlier reversible inhibitors, potentially overcoming limitations observed in previous clinical trials.
Beyond endometriosis, this compound holds significant potential for oncology research, particularly for hormone-dependent cancers such as breast and prostate cancer. In estrogen receptor-positive breast cancer, elevated STS expression is associated with increased tumor proliferation, and STS inhibition represents a validated therapeutic strategy currently under clinical investigation [8]. Similarly, in castration-resistant prostate cancer, STS upregulation is linked to resistance to anti-androgen therapies like enzalutamide and abiraterone, with STS inhibition demonstrating potential for restoring treatment sensitivity [4].
Recent research has revealed intriguing connections between STS activity and metabolic reprogramming in cancer cells. In treatment-resistant prostate cancer models, STS overexpression enhances mitochondrial respiration and electron transport chain activity, while STS inhibition suppresses these metabolic adaptations [4]. This suggests that compounds like this compound may exert anti-tumor effects through dual mechanisms: direct reduction of active steroid hormones and disruption of cancer cell metabolism. This multifaceted activity positions STS inhibitors as promising agents for combination therapies targeting both hormonal signaling and metabolic dependencies in advanced cancers.
This compound represents a significant contribution to the field of STS inhibition, exhibiting potent irreversible inhibition with an IC₅₀ of 25 nM against human STS. Its favorable metabolic stability profile and demonstrated activity in cellular systems support its continued investigation as a potential therapeutic agent, particularly for endometriosis and hormone-dependent cancers. The compound's irreversible mechanism of action may offer advantages over reversible inhibitors in terms of duration of effect and potency, potentially addressing limitations observed with earlier STS inhibitors in clinical development.
Although a protocol for "STS-IN-4" is not available, the following table summarizes the common methods and cell lines used in recent research, which can be adapted for evaluating new STS inhibitors [1] [2] [3].
| Assay Type | Common Cell Lines Used | Key Readouts & Measurements | Supporting Method Details from Literature |
|---|
| Cell Proliferation/Growth | • C4-2B (PCa) • VCaP (PCa) • MCF-7 (BC) • T47D (BC) | • Cell count/viability • Colony formation capacity [2] • Organoid growth [1] | • Cells maintained in RPMI 1640 or DMEM with 10% FBS [1] [2]. • Experiments often use phenol-red-free media with charcoal-stripped serum to eliminate hormone interference [4]. | | STS Activity Inhibition | • VCaP • C4-2B STS (STS-overexpressing) • JEG-3 (control, high STS) | • Fluorescence from 4-Methylumbelliferyl sulfate hydrolysis [2]. • Hydrolysis of radiolabeled E1S (e.g., [³H]-Estrone Sulfate) [4]. | • STS activity assay performed at pH 7.5 for specificity [2]. • Activity normalized to total protein concentration [2]. | | Mechanistic & Downstream Analysis | • C4-2B MDVR (Enzalutamide-resistant) • C4-2B STS | • Oxygen Consumption Rate (OCR) via Seahorse XF Mito Stress Test [1]. • Mitochondrial Complex I Enzyme Activity [1]. • AR transcriptional activity (Luciferase reporter assay) [2]. | • For OCR: Cells seeded at 26,000 cells/well; assay medium supplemented with glucose, pyruvate, glutamine; sequential injection of oligomycin, FCCP, and rotenone/antimycin A [1]. |
Based on the methodologies in the search results, the general workflow for a cell proliferation study can be adapted for a new inhibitor like "STS-IN-4". The diagram below outlines a logical sequence of experiments.
Here are detailed methodologies for core experiments, compiled from the literature, which you can adapt for your compound.
This protocol is adapted from studies that demonstrated STS inhibition suppresses prostate cancer cell growth and colony formation [2].
This protocol is critical for confirming that your compound directly inhibits the STS enzyme [2] [4].
The studies highlight that STS plays a critical role in castration-resistant prostate cancer (CRPC) by hydrolyzing sulfated steroids like dehydroepiandrosterone sulfate (DHEAS) into active androgens (e.g., DHEA), which in turn fuel AR signaling and confer resistance to therapies like enzalutamide [1] [2]. Inhibiting STS is thus a promising therapeutic strategy.
The diagram below outlines a logical workflow for characterizing a novel STS inhibitor, integrating key assays from the search results.
The tables below summarize the core assays and example protocols based on the literature, which can be adapted for characterizing STS-IN-4.
Table 1: Core In vitro and Cellular Assays for STS Inhibitor Profiling
| Assay Objective | Key Methodological Details | Readout / Measurement | Relevant Context from Literature |
|---|---|---|---|
| STS Enzyme Activity | Use fluorogenic substrate (e.g., 4-MUS); incubate with cell lysates/inhibitor; measure fluorescence [1] [3]. | Fluorescence intensity (Ex/Em ~355/460 nm); % enzyme inhibition. | Validated in prostate cancer cell lines (VCaP, C4-2B); used to test novel STS inhibitors (STSi) [1]. |
| Intracellular Androgen Synthesis | Treat cells with DHEAS precursor; quantify steroids via LC-MS [1]. | Concentration of DHEA, testosterone, DHT. | STS overexpression increased intracellular DHEA and other androgens in C4-2B and LNCaP cells [1]. |
| AR Transcriptional Activity | Transfert cells with androgen-responsive luciferase reporter (e.g., PSA-6.0-Luc); treat with inhibitor/agonist [1]. | Luciferase activity (relative light units). | STS siRNA and STSi reduced AR transcriptional activity in VCaP cells [1]. |
| Cell Growth & Viability | Cell proliferation assays (e.g., colony formation) in hormone-deprived media with DHEAS [1]. | Number of colonies or cell viability (% of control). | STS inhibition suppressed growth of enzalutamide/abiraterone-resistant cells [1]. |
Table 2: Advanced Mechanistic and In vivo Studies
| Assay Category | Specific Assay | Application in STS Research |
|---|---|---|
| Mechanistic Studies | Mitochondrial Stress Test (Seahorse XF Analyzer) | STS overexpression increased mitochondrial OCR; STS inhibitor SI-2 suppressed OCR in resistant cells [2] [4]. |
| Electron Transport Chain Complex I Activity | STS inhibition reduced Complex I enzyme activity, linking STS to metabolic reprogramming [2] [4]. | |
| In vivo Validation | CRPC Xenograft Models | STSi suppressed VCaP tumor growth and serum PSA in mouse models; enhanced efficacy of enzalutamide [1]. |
When adapting these protocols for STS-IN-4, please consider the following:
STS is a key enzyme that activates steroid hormones by desulfating precursors like dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). Its activity is crucial in hormone-dependent cancers and certain skin disorders.
The tables below summarize key quantitative findings from recent studies on STS inhibition.
Table 1: Functional Consequences of STS Inhibition in Cancer Models
| Cancer Type | Model System | Intervention | Key Outcome | Reference |
|---|---|---|---|---|
| Prostate Cancer | VCaP mouse xenograft | STS Inhibitor (STSi) + Enzalutamide | Significant suppression of tumor growth and decreased serum PSA levels [1]. | |
| Prostate Cancer | C4-2B & VCaP cells | siRNA knockdown / STS Inhibitor (STSi) | Suppressed cell growth, colony formation, and AR transcriptional activity [1]. | |
| Colorectal Cancer | HCT116 mouse xenograft | STX64 (Irosustat) | Effective treatment, reduced proliferation [3]. | |
| Prostate Cancer | C4-2B STS & C4-2B MDVR cells | SI-2 (STS Inhibitor) | Significantly reduced oxygen consumption rate (OCR) and mitochondrial Complex I activity [6]. |
Table 2: Transcriptomic Changes in Keratinocytes Following STS Knockdown Based on RNA-seq data from primary keratinocytes with siRNA knockdown of STS [5].
| Biological Process (GO Term) | Direction of Change | Fold-Enrichment | Functional Implication |
|---|---|---|---|
| Keratinization | Down | 4.22 | Disrupted skin barrier formation |
| Keratinocyte Differentiation | Down | 3.70 | Impaired epidermal maturation |
| Cholesterol Efflux | Down | 4.90 | Altered lipid metabolism |
| Epidermal Cell Differentiation | Down | 3.33 | Impaired skin layer formation |
| Response to Estrogen | Up | 4.22 | Altered hormone signaling |
Here are optimized protocols for combination experiments targeting STS.
This protocol is designed to assess synergistic effects on cancer cell growth and is adapted from methodologies used in recent studies [1] [6].
1. Cell Culture and Seeding
2. siRNA Transfection
3. Small Molecule Inhibitor Treatment
4. Analysis and Assays (Post 48-72 Hours Treatment)
The following diagram illustrates the workflow for this combination experiment.
This protocol uses the Seahorse XF Analyzer to measure metabolic changes, a key mechanism by which STS confers treatment resistance [6].
1. Cell Preparation and Treatment
2. Seahorse XF Mito Stress Test
The diagram below summarizes the core signaling pathways impacted by STS inhibition, integrating findings from the search results.
Steroid sulfatase (STS) is a critical enzymatic regulator of steroid homeostasis that catalyzes the hydrolysis of sulfated steroid precursors into their active forms. This multipass membrane protein localized to the endoplasmic reticulum plays a pivotal role in the conversion of dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) to their biologically active counterparts, dehydroepiandrosterone (DHEA) and estrone (E1), respectively [1]. The significance of STS in hormone-dependent pathologies extends across multiple cancer types, including breast, prostate, and endometrial cancers, where localized estrogen and androgen production fuels disease progression [2]. The therapeutic targeting of STS has therefore emerged as a promising strategy for treating hormone-dependent cancers, with several potent inhibitors currently under investigation.
The clinical relevance of STS inhibition stems from the unique pharmacokinetic properties of sulfated steroids. Circulating concentrations of steroid sulfates like DHEAS are typically 10-100 times higher than their unconjugated counterparts, and their extended half-lives (10-12 hours versus 20-30 minutes for unconjugated steroids) provide a substantial reservoir for peripheral activation via STS [3] [2]. This physiological context underscores the importance of robust assay systems for evaluating STS activity and inhibitor efficacy in both research and drug development settings. The following application notes provide detailed methodologies for assessing STS activity, with particular emphasis on screening and characterizing novel inhibitors such as Steroid sulfatase-IN-4.
The colorimetric sulfatase activity assay employs a synthetic substrate analog that undergoes enzymatic hydrolysis to yield a quantifiable chromogenic product. The assay principle centers on STS-mediated hydrolysis of 4-methylumbelliferyl sulfate (4-MUS), which generates 4-methylumbelliferone (4-MU), a highly fluorescent compound that can be detected with excellent sensitivity. For colorimetric detection without specialized equipment, the kit utilizes a substrate that produces 4-nitrocatechol upon sulfatase-mediated hydrolysis, which can be measured at OD = 515 nm [4]. This direct absorbance-based readout facilitates rapid screening of multiple samples simultaneously using standard laboratory microplate readers.
The enzymatic reaction mechanism follows classic Michaelis-Menten kinetics, where the sulfated substrate accesses the active site of STS, undergoes hydrolytic cleavage, and releases the desulfated product along with inorganic sulfate. The reaction rate proportionality to enzyme concentration forms the basis for quantitative activity determination, with the increase in absorbance at 515 nm directly correlating with sulfatase activity. This assay system effectively mimics the physiological function of STS in converting sulfated steroid precursors to their active forms, thereby providing a biologically relevant readout of enzymatic activity.
Figure 1: Schematic Representation of STS Enzymatic Reaction Mechanism. The diagram illustrates the stepwise process of substrate binding, complex formation, hydrolytic cleavage, and product release that constitutes the core STS catalytic cycle.
Sulfatase Assay Buffer Preparation: Thaw the supplied sulfatase assay buffer and allow it to reach room temperature (22-25°C) before use. For optimal performance, ensure complete dissolution of all components by gentle inversion [4].
Substrate Reconstitution: Prepare the sulfatase substrate solution by dissolving the contents of one vial of sulfatase substrate in 1.0 mL of sulfatase assay buffer. Mix thoroughly by vortexing for 30-60 seconds until completely dissolved. The reconstituted substrate solution should appear clear and colorless [4].
Sample Preparation: For cellular extracts, harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lysate cells using an appropriate lysis buffer containing 0.1% Triton X-100 or similar detergent to ensure membrane disruption without inactivating STS. Centrifuge at 10,000 × g for 10 minutes at 4°C to remove insoluble debris. Determine protein concentration using a standard method such as Bradford or BCA assay and adjust to a final concentration of 0.5-2.0 mg/mL [5] [4].
Inhibitor Preparation: Prepare This compound stock solutions in appropriate solvents (typically DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v) to avoid enzyme inhibition. Prepare serial dilutions covering the expected IC₅₀ range based on preliminary data [6].
Reaction Mixture Assembly: In a clean microcentrifuge tube, combine 50 μL of sulfatase assay buffer, 10 μL of substrate solution, and 10-40 μL of sample (adjust volume with assay buffer). For inhibitor testing, preincubate the sample with 10 μL of this compound at appropriate concentrations for 15 minutes at 37°C before adding substrate [4].
Kinetic Measurement Setup: Transfer 80 μL of the reaction mixture to a 96-well microplate. Initiate the enzymatic reaction by adding 20 μL of sulfatase substrate to each well. Mix thoroughly by gentle pipetting or plate shaking for 10-15 seconds. Immediately place the plate in a preheated microplate reader maintained at 37°C [4].
Absorbance Monitoring: Measure absorbance at 515 nm at 30-second intervals for 30-60 minutes. The linear range of the reaction typically occurs within the first 10-20 minutes. For optimal results, ensure that absorbance values remain within the standard curve range (typically 0.1-2.0 AU) [4].
Reaction Termination and Final Measurement: After the kinetic measurement period, add 10 μL of stop solution to each well. Gently mix and record the final absorbance at 515 nm. The stop solution typically contains a chelating agent or acidic component that halts enzymatic activity [4].
Table 1: Typical Reaction Setup for STS Activity Assay with Inhibitor Testing
| Component | Positive Control | Test Sample | Inhibitor Sample | Blank |
|---|---|---|---|---|
| Sulfatase Assay Buffer | 50 μL | 40 μL | 30 μL | 60 μL |
| Sample | 10 μL | 10 μL | 10 μL | - |
| Inhibitor (STS-IN-4) | - | - | 10 μL | - |
| Substrate Solution | 20 μL | 20 μL | 20 μL | 20 μL |
| Final Volume | 80 μL | 80 μL | 80 μL | 80 μL |
Standard Curve Generation: Prepare a series of 4-nitrocatechol standards in assay buffer covering a concentration range of 0-100 μM. Measure absorbance at 515 nm and plot concentration versus absorbance to generate a standard curve. The correlation coefficient (R²) should exceed 0.99 for acceptable linearity [4].
Activity Calculation: Determine sulfatase activity using the following formula:
Sulfatase Activity (mU/mL) = (ΔA × V × DF) / (ε × l × t × Vₛ)
Where:
One unit (U) of sulfatase activity is defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute under the specified assay conditions [4].
Inhibitor Potency Determination: Calculate percentage inhibition for each concentration of this compound using the formula:
% Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] × 100
Generate dose-response curves by plotting % inhibition against inhibitor concentration and determine the IC₅₀ value using appropriate nonlinear regression analysis (e.g., four-parameter logistic fit) [6].
Successful implementation of the STS activity assay requires careful attention to several critical parameters that significantly impact assay performance and data reliability. The pH optimum for STS activity typically falls within the physiological range (pH 7.0-7.5), though this should be verified for specific enzyme sources. The temperature sensitivity of STS necessitates strict maintenance of 37°C throughout the assay procedure, as deviations of just 2-3°C can alter reaction rates by 20-30% [4]. The linear range of the assay with respect to both time and protein concentration must be empirically determined for each new experimental system, with typical reaction linearity maintained for 10-30 minutes depending on enzyme concentration.
The validation of assay specificity represents another crucial consideration. Appropriate controls should include heat-inactivated enzyme samples (5 minutes at 95°C), no-substrate controls, and potential comparisons with recombinant STS of known activity. For inhibitor studies, solvent controls matching the highest DMSO concentration used in inhibitor stocks are essential to account for potential solvent effects on enzyme activity. The Z-factor, a statistical parameter reflecting assay quality and suitability for high-throughput screening, should exceed 0.5 for robust screening applications [6].
Table 2: Troubleshooting Guide for Common STS Activity Assay Issues
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Signal/ Absorbance | Enzyme concentration too low, substrate depletion, incorrect pH | Increase protein concentration, verify substrate freshness, check buffer pH |
| High Background | Substrate auto-hydrolysis, contaminated reagents, cell lysate interference | Include no-enzyme controls, prepare fresh substrate, clarify lysates by centrifugation |
| Poor Reproducibility | Temperature fluctuations, inconsistent timing, pipetting errors | Use heated microplate reader, automate liquid handling, establish strict timing protocol |
| Non-Linear Kinetics | Enzyme instability, product inhibition, limiting substrate | Shorten measurement interval, dilute enzyme preparation, increase substrate concentration |
| Abnormal IC₅₀ Values | Inhibitor solubility issues, pre-incubation time insufficient, solvent effects | Verify inhibitor solubility, extend pre-incubation to 15-30 min, normalize solvent concentration |
The basic colorimetric STS activity assay can be adapted for specialized research applications through appropriate modifications. For high-throughput screening of compound libraries, the assay can be miniaturized to 384-well format with proportional reduction of all reaction components. For cellular localization studies, subcellular fractionation followed by STS activity assessment in different compartments (microsomal, cytosolic) can provide insights into enzyme distribution and activation [5].
The integration of STS activity profiling with other enzymatic assays enables comprehensive characterization of steroidogenic pathways. For instance, parallel assessment of aromatase activity alongside STS measurement can reveal potential crosstalk and compensatory mechanisms in hormone-dependent cancer models [2]. Furthermore, the combination of enzyme activity data with transcriptomic and proteomic analyses through techniques like RNA sequencing (as employed in studies of STS-overexpressing prostate cancer cells) provides a systems-level understanding of STS function in pathological contexts [5].
Beyond the direct enzymatic activity measurements, comprehensive characterization of STS function and inhibition requires implementation of complementary assay systems that evaluate downstream biological effects. The Seahorse XF Mito Stress Test provides a powerful approach for assessing the impact of STS activity on mitochondrial function, particularly relevant given the recent discoveries linking STS overexpression to enhanced mitochondrial respiration in treatment-resistant prostate cancer cells [5]. This assay measures the oxygen consumption rate (OCR) in real-time, allowing quantification of key parameters including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.
The protocol for Seahorse XF Mito Stress Test involves seeding cells at 26,000 cells/well in Seahorse culture plates one day prior to assay. On the day of analysis, cells are equilibrated in XF assay medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine in a non-CO₂ incubator for 45-60 minutes. The assay sequentially injects 15 μM oligomycin (ATP synthase inhibitor), 20 μM FCCP (mitochondrial uncoupler), and 5 μM rotenone/antimycin A (Complex I and III inhibitors) to interrogate different aspects of mitochondrial function. Data normalization is typically performed using protein concentration determinations from parallel wells [5].
For assessment of Electron Transport Chain Complex I activity specifically, a colorimetric enzyme activity assay can be employed using cell extracts prepared as described in section 2.2.1. The assay measures the oxidation of NADH to NAD⁺ monitored by absorbance decrease at 450 nm, with activity calculated as the change in absorbance per minute per μg of protein. This method has demonstrated that STS inhibition significantly reduces Complex I enzymatic activity in enzalutamide-resistant prostate cancer cells, providing mechanistic insights into how STS regulates cellular energy metabolism [5].
Evaluation of STS inhibitor efficacy extends to functional phenotypic assays that measure clinically relevant cellular behaviors. The organoid culture system represents a physiologically relevant model for assessing the impact of STS inhibition on three-dimensional growth and tissue organization. The established protocol involves digesting tumor tissues with collagenase IV, straining through a 40 μm filter to obtain single-cell suspensions, and embedding in Matrigel or similar extracellular matrix substitutes [5]. Organoids are then cultured in advanced media formulations supplemented with specific growth factors, with treatment response quantified through measures of organoid size, number, and viability over time.
For investigation of invasion and metastatic potential, assays measuring migration through Boyden chambers or similar transwell systems provide quantitative assessment of aggressive cellular behavior. As demonstrated in bladder cancer research, STS knockdown significantly reduces cell migration and invasion capacities while modulating epithelial-mesenchymal transition (EMT) markers, including upregulation of E-cadherin and downregulation of vimentin [7]. These molecular analyses typically employ Western blotting or immunofluorescence to quantify protein expression changes following STS inhibition.
The application of STS activity assays in cancer research and drug development is exemplified by several recent studies. In prostate cancer models, STS inhibition with specific chemical inhibitors such as SI-2 demonstrated significant reduction of mitochondrial functionality, evidenced by decreased oxygen consumption rate (OCR) and Complex I enzyme activity in treatment-resistant cell lines [5]. These findings established STS as a key driver of metabolic reprogramming in advanced prostate cancer and highlighted the therapeutic potential of STS inhibition for combating drug resistance.
In the context of breast cancer research, STS activity assessment has been instrumental in validating novel inhibitors identified through systematic screening approaches. One comprehensive study employed a single-step purification strategy for STS from human placenta, achieving >90% purity with yields of approximately 7 mg enzyme per placenta [6]. The purified enzyme was utilized for high-throughput screening of compound libraries, leading to the identification of 11 novel STS inhibitors characterized through integrated in vitro, in silico, and STD-NMR analyses. This workflow exemplifies the power of combining enzymatic activity assessment with biophysical and computational methods for efficient drug discovery.
Beyond direct therapeutic applications, STS activity assays have proven invaluable for elucidating fundamental biological mechanisms governing steroid homeostasis and cellular physiology. Research utilizing samples from patients with STS deficiency (STSD) has revealed profound alterations in sulfated steroid profiles, with markedly elevated levels of cholesterol sulfate and several oxysterol sulfates in STSD patients compared to healthy controls [8]. These findings have illuminated the critical role of STS in maintaining steroid homeostasis and have provided insights into the pathological consequences of disrupted sulfated steroid metabolism.
The regulatory mechanisms controlling STS expression have also been investigated using activity assays in combination with molecular biology techniques. In prostate cancer cells, tumor necrosis factor-alpha (TNF-α) was found to induce STS expression through a PI 3-kinase/Akt-dependent pathway, as demonstrated through pharmacological inhibition studies and genetic manipulation of Akt signaling [3]. This regulatory connection between inflammatory signaling and steroid metabolism may have important implications for understanding cancer progression in the context of tumor microenvironmental factors.
Figure 2: TNF-α-Induced Signaling Pathway Regulating STS Expression and Activity. The diagram illustrates the established mechanism through which inflammatory signaling modulates steroid metabolism via STS upregulation, ultimately influencing cancer-relevant cellular behaviors.
The comprehensive application notes and protocols presented herein provide a robust methodological framework for investigating steroid sulfatase activity in diverse research contexts. The colorimetric activity assay offers a straightforward, reproducible approach for initial enzyme characterization and inhibitor screening, while the supplementary cellular and molecular assays enable deeper mechanistic insights into STS function in physiological and pathological processes. The integration of these methodologies creates a powerful toolkit for advancing both basic research in steroid metabolism and translational applications in drug discovery.
The continuing development of potent and selective STS inhibitors represents an active area of investigation, with compounds such as This compound holding significant promise for therapeutic applications in hormone-dependent cancers and potentially other pathological conditions. The rigorous application of the assay methodologies outlined in this document will facilitate the characterization of such novel inhibitors and contribute to the ongoing elucidation of STS biology. As research in this field progresses, the integration of STS activity assessment with emerging technologies in metabolomics, structural biology, and single-cell analysis will undoubtedly yield new insights into the multifaceted roles of this crucial enzymatic regulator in health and disease.
Steroid sulfatase (STS) is a key enzyme that activates steroid hormones by converting sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS), into their active, unsulfated forms (e.g., DHEA) [1] [2]. In castration-resistant prostate cancer (CRPC), this pathway becomes a critical mechanism for intracrine androgen production, allowing cancer cells to bypass standard androgen deprivation therapy [1] [3].
Upregulation of STS is associated with resistance to next-generation anti-androgen therapies like enzalutamide and abiraterone [1]. Recent research highlights that STS overexpression drives metabolic reprogramming, enhancing mitochondrial respiration and oxidative phosphorylation, which further contributes to the treatment-resistant phenotype [1].
Since data on "Steroid Sulfatase-IN-4" is not available, the following table summarizes quantitative data for other STS inhibitors reported in the literature, which can be used for comparison and experimental design.
Table 1: Experimentally Determined Effects of Documented STS Inhibitors
| Inhibitor Name | Cell Line / Model Used | Key Experimental Findings | Citation |
|---|---|---|---|
| SI-2 | C4-2B STS (STS-overexpressing PCa cells) | Significantly reduced Oxygen Consumption Rate (OCR); Decreased mitochondrial Complex I enzyme activity. | [1] |
| C4-2B MDVR (Enzalutamide-resistant PCa cells) | Decreased OCR upon inhibition. | [1] | |
| EM-1913 | BALB/c mice & Sprague-Dawley rats | Effectively blocked DHEAS-stimulated growth of ventral prostate and seminal vesicles. | [2] |
| LNCaP cell xenografts in mice | Reduced testosterone and DHT levels in plasma. | [2] |
Below are detailed methodologies for key experiments used to evaluate STS inhibitor efficacy, adapted from the search results.
This assay measures mitochondrial function in live cells. [1]
This colorimetric assay measures the activity of Electron Transport Chain Complex I. [1]
This protocol assesses the effect of an STS inhibitor on androgen-sensitive tissues in mice. [2]
The diagrams below illustrate the key signaling pathway regulated by STS and a generalized workflow for profiling an STS inhibitor.
Diagram 1: Steroid Sulfatase (STS) Signaling Pathway in Prostate Cancer. The STS enzyme hydrolyzes circulating DHEAS into DHEA, initiating an intracrine pathway for the synthesis of potent androgens like DHT. This leads to androgen receptor (AR) activation and drives tumor growth, even under castrate conditions. STS inhibitors block this pathway at the initial, critical step. [1] [2] [3]
Diagram 2: Workflow for Profiling an STS Inhibitor. A comprehensive approach to evaluating a novel STS inhibitor involves sequential in vitro profiling in relevant cell lines, followed by in vivo validation in animal models, culminating in integrated data analysis. [1] [2]
Targeting steroid sulfatase remains a promising therapeutic strategy for overcoming treatment resistance in advanced prostate cancer, particularly by disrupting intratumoral androgen biosynthesis and metabolic reprogramming.
I hope these synthesized protocols and background information provide a solid foundation for your application notes. Should you obtain specific details on "this compound," you can leverage the methodologies outlined here to characterize its activity effectively.
While not specific to STS-IN-4, research confirms that assessing the impact on colony formation is a key method for evaluating STS inhibitors.
The table below summarizes findings from studies on other STS inhibitors:
| Inhibitor Name | Cellular Context | Key Finding in Colony Formation Assay | Citation |
|---|---|---|---|
| SI-2 and other STSi | Prostate cancer cells (C4-2B, VCaP) | Inhibition of STS activity suppresses prostate cancer cell growth and colony formation. | [1] |
| Irosustat (STX64) | Breast & Prostate Cancer | The only STS inhibitor to have completed phase I/II clinical trials; its development validated colony formation as a relevant assay. | [2] [3] |
Based on standard cell biology methods and the context from the search results, you can adapt the following protocol to test Steroid sulfatase-IN-4. The workflow is also summarized in the diagram below.
Cell Seeding:
Drug Treatment:
Colony Development:
Fixation and Staining:
Quantification and Analysis:
The combination of an STS inhibitor with enzalutamide is a rational strategy to overcome treatment resistance in castration-resistant prostate cancer (CRPC) by targeting two complementary mechanisms:
The following tables summarize the key in vitro and in vivo experimental parameters from published studies using STS inhibitors SI-1 and SI-2 in combination with enzalutamide.
Table 1: In Vitro Combination Therapy Protocol
| Parameter | Details |
|---|
| Cell Lines | • CRPC models: VCaP, C4-2B • Enzalutamide-resistant derivative: C4-2B MDVR [1] [5] | | Inhibitors | • STS Inhibitors: SI-1 or SI-2 (as prototypes for STS-IN-4) [1] [4] • Anti-androgen: Enzalutamide [1] | | Dosing | • Cells treated with single agents and combinations [1]. • SI-2 was used at concentrations of 5-10 µM for mechanistic studies (e.g., mitochondrial stress tests) [5]. | | Key Assays | • Cell Growth & Viability: MTS, clonogenic assays [1]. • AR Activity: Luciferase reporter assays (e.g., PSA promoter) [1]. • STS Activity: Fluorescence-based assay using 4-Methylumbelliferyl sulfate [1]. • Androgen Levels: LC-MS/MS for intracellular testosterone/DHT [1]. • Mitochondrial Function: Seahorse XF Mito Stress Test (OCR) [5]. |
Table 2: In Vivo Combination Therapy Protocol
| Parameter | Details |
|---|---|
| Animal Model | • Male SCID mice with castration-relapsed VCaP xenograft tumors [1] [2]. |
| Treatment Groups | 1. Vehicle control 2. Enzalutamide alone 3. STS inhibitor (e.g., SI-1) alone 4. STS inhibitor + Enzalutamide [1] | | Dosing & Route | • Enzalutamide: 10 mg/kg, oral gavage [1]. • STS Inhibitor (SI-1): 10 mg/kg, intraperitoneal (IP) injection [1]. • Treatment Schedule: Daily administration [1]. | | Endpoint Metrics | • Tumor Volume: Measured regularly. • Serum PSA: Quantified as a biomarker of disease activity. • Tumor Proliferation: Assessed by immunohistochemistry (e.g., Ki-67 staining) [1] [2]. |
This protocol measures the direct inhibition of STS enzyme activity by a candidate inhibitor [1].
This assay evaluates the effect of STS inhibition on cellular metabolism, a key mechanism in advanced prostate cancer [5].
The following diagram illustrates the mechanistic pathway targeted by the combination therapy and the workflow for validating its efficacy, based on the published studies.
To establish a robust protocol for "Steroid sulfatase-IN-4," the following steps are recommended, as they were used to characterize the previous inhibitors:
Steroid sulfatase (STS) is a key enzyme in steroid metabolism, responsible for hydrolyzing sulfated steroid precursors (such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate) into their active, unconjugated forms (e.g., dehydroepiandrosterone (DHEA) and estrone) [1]. This hydrolysis is critical for intracrine androgen synthesis, particularly in hormone-dependent cancers like prostate cancer, where it contributes to resistance against anti-androgen therapies (e.g., enzalutamide, abiraterone) [2] [3]. The enzyme is localized in the endoplasmic reticulum membrane and functions as a monomer with a molecular mass of approximately 63 kDa [1].
Inhibiting STS with specific agents like Steroid Sulfatase-IN-4 (STSi) presents a promising therapeutic strategy. It aims to block the production of active androgens and estrogens within cells, thereby countering treatment resistance in advanced cancers [3]. This document details standardized protocols for assessing the efficacy of STS inhibitors like STSi by measuring changes in intracellular steroid levels using mass spectrometry (MS).
This protocol outlines the maintenance and treatment of prostate cancer cell lines, which are essential models for studying STS function and inhibition.
This method measures the enzymatic activity of STS in cell lysates after inhibitor treatment.
Accurate measurement of intracellular steroid concentrations is crucial for evaluating STSi efficacy.
LC/IM/MS provides high selectivity and sensitivity for steroid profiling, capable of separating isomers.
Table 1: Key Steroid Analytes and Their LC/IM/MS Characteristics
| Steroid Analyte | Precursor Ion [M+H]+ (m/z) | Retention Time (min) | Drift Time (bins) | Biological Role |
|---|---|---|---|---|
| Pregnenolone | 317.247 | ~25-35 | ~50 | Androgen/estrogen precursor |
| Progesterone | 315.232 | 31.8 | 49 | Progestogen |
| Androstenedione | 287.202 | 26.8 | 43 | Androgen precursor |
| Testosterone | 289.216 | 26.0 | 43 | Potent androgen |
| Dehydroepiandrosterone (DHEA) | 271.206 | ~20-28 | ~42 | Adrenal androgen |
| Corticosterone | 347.223 | 22.3 | 54 | Glucocorticoid |
| Aldosterone | 361.200 | 14.6 | 54 | Mineralocorticoid |
| 11-Dehydrocorticosterone | 345.207 | ~14-22 | ~53 | Corticosterone precursor |
| Cortisol | 363.218 | 17.8 | 56 | Glucocorticoid (human) |
Successful STS inhibition by STSi should lead to a measurable shift in the intracellular steroid profile.
Table 2: Expected Changes in Intracellular Steroid Levels Following STSi Treatment
| Steroid Analyte | Expected Change with STSi | Biological Interpretation |
|---|---|---|
| DHEAS (sulfated) | Increase | Precursor accumulation due to blocked hydrolysis |
| DHEA (free) | Decrease | Reduced production from DHEAS |
| Androstenedione | Decrease | Reduced synthesis downstream of DHEA |
| Testosterone | Decrease | Reduced synthesis downstream of DHEA |
| Dihydrotestosterone (DHT) | Decrease | Reduced synthesis from testosterone |
Beyond steroid level changes, STSi treatment is expected to have downstream functional effects:
The following diagram illustrates the logical workflow for assessing STSi effects, from cell treatment to data analysis.
Experimental Workflow for STSi Assessment
This diagram outlines the core pathway targeted by STSi, showing how inhibition blocks the conversion of sulfated steroids into active androgens.
STS Pathway and STSi Mechanism
The protocols outlined herein provide a comprehensive framework for evaluating the biochemical and functional consequences of this compound. By employing mass spectrometry, specifically LC/IM/MS, researchers can accurately quantify the shift in intracellular steroid homeostasis following STS inhibition. This approach is vital for validating drug efficacy, understanding mechanisms of action, and advancing STS inhibitors as a therapeutic strategy for hormone-dependent cancers and other steroid-related disorders.
Issue: Poor solubility of Steroid sulfatase-IN-4 in DMSO, leading to precipitation and inconsistent experimental results.
| Troubleshooting Step | Action and Rationale | Expected Outcome & Proceed Point |
|---|---|---|
| Confirm Compound Identity & Purity | Verify compound structure (CAS RN) and check certificate of analysis for purity/water content. Salt forms have different solubility. | Correct identification ensures troubleshooting is relevant. |
| Warm & Sonicate | Gently warm the DMSO-compound mixture to 37-40°C in a water bath, then sonicate for 10-15 minutes. | Heat and ultrasonic energy help disrupt crystal lattice, dissolving the compound. |
| Incremental Dilution | If precipitation occurs at a 10 mM stock, serially prepare lower concentration stocks (e.g., 5 mM, 1 mM). | A lower concentration may remain in solution, providing a usable stock. |
| Test Co-solvents | Systematically test alternative solvents or DMSO/solvent mixtures (see table below). Always confirm solvent compatibility with your biological assay. | Identifies a more suitable solvent system for the compound. |
| Contact Supplier | Request solubility data, recommended storage conditions, and formulation protocols from the compound supplier. | Supplier may have unpublished technical data for optimal dissolution. |
Q1: What is the maximum recommended DMSO concentration for cell culture assays when using STS inhibitors? A1: A final DMSO concentration of ≤0.1% (v/v) is widely accepted for most cell-based assays to minimize cytotoxicity. Always include a vehicle control with the same DMSO concentration in your experimental design.
Q2: How should I store stock solutions of this compound? A2:
Q3: The compound precipitated after thawing my stock solution. What should I do? A3:
Q4: Besides DMSO, what other solvents can I use for STS inhibitors? A4: Solvent choice must be validated for your specific compound and assay system. The following table lists common alternatives for water-insoluble compounds.
| Solvent | Key Considerations for Use |
|---|---|
| Ethanol | Biocompatible at low concentrations (e.g., <1%). Good for many small molecules. |
| Methanol | More cytotoxic than ethanol; not recommended for live-cell assays. |
| DMSO | Universal solvent, but high biocompatibility concerns; keep final concentration low. |
| PEG 400 | Low toxicity; often used in in vivo studies. Check for chemical compatibility. |
| Cremophor EL | A surfactant used for extremely hydrophobic drugs; can form micelles. |
This protocol ensures the accuracy of your prepared stock solution.
Principle: Dilute the stock solution and measure its absorbance, comparing it to a standard curve of the compound or using its published molar extinction coefficient.
Materials:
Method:
The following diagram outlines the logical steps for preparing and validating your compound for biological experiments.
The following table consolidates key information available for this compound.
| Property | Details |
|---|---|
| CAS Number | 2990549-73-8 [1] |
| Molecular Formula | C₁₉H₁₇ClN₂O₅S [1] |
| Molecular Weight | 420.87 g/mol [1] |
| Biological Target | Irreversible Steroid Sulfatase (STS) Inhibitor [1] |
| IC₅₀ (human STS) | 25 nM (in cellular assays) [1] |
| Reported Metabolic Stability | Good metabolic stability in human hepatic S9 fraction; Low intrinsic clearance (Clint <30 μL/min/mg protein) [1] |
| Reported Cytotoxicity | 53.6% inhibition of HEK-293 cells at 20 μM after 24 h [1] |
| Key Structural Feature | Contains a sulfamate moiety, essential for irreversible STS inhibition [1] [2] |
Since stability data in cell culture media is not available, you would need to determine this experimentally. The diagram below outlines a general workflow you can adapt for this compound.
Based on common practices for assessing compound stability and methodologies from the search results, here is a detailed approach you can follow [3] [1]:
Preparation of Solutions
Incubation and Sampling
Analysis of Samples
While specific data for Steroid Sulfatase-IN-4 is lacking, the methodology for evaluating STS inhibitors typically involves the key experiments summarized in the table below. You can adapt these protocols once you obtain specific details for this compound.
| Experiment Objective | Key Parameters & Assays | Example from Related Research |
|---|---|---|
| In Vitro Potency & Selectivity | IC50 determination, enzyme activity assays, selectivity against other sulfatases [1] [2]. | SI-2: significantly reduced OCR and Complex I activity in CRPC cells [3]. |
| Cellular Mechanism & Resistance | Cell viability, proliferation assays, RNA-seq for pathway analysis, mitochondrial function tests (Seahorse XF Analyzer) [3] [4]. | STS overexpression increases mitochondrial respiration & OCR; enzalutamide-resistant cells show similar phenotype [3]. |
| In Vivo Efficacy | Animal xenograft models (e.g., prostate, breast cancer), dosing regimens, tumor growth measurement [1]. | Irosustat tested in phase I/II clinical trials for breast, prostate, and endometrial cancer [1]. |
Research on other STS inhibitors provides valuable context for the mechanisms you might investigate with this compound.
The following diagram illustrates the core mechanistic role of STS in hormone-dependent cancers and the general strategy for its inhibition, which is relevant to all STS inhibitors, including this compound.
Here are answers to common questions about mechanisms that cancer cells might use to develop resistance to STS-targeted therapies.
FAQ 1: Why are my cancer cells resistant to STS inhibition despite effective enzyme blockade?
FAQ 2: How could STS inhibition fail to stop cancer cell migration and invasion?
FAQ 3: In which cancer types should I consider using STS inhibitors?
| Cancer Type | Rationale for STS Inhibitor Use | Key Evidence |
|---|---|---|
| Breast Cancer | STS hydrolyzes estrone sulfate (E1S) to active estrone, a key estrogen source in postmenopausal women [4]. | High STS expression in malignant vs. normal tissue; independent prognostic indicator for poor survival [4]. |
| Prostate Cancer | STS hydrolyzes DHEAS to DHEA, a precursor for potent androgens and estrogens, and is upregulated in CRPC [1] [4]. | STS drives resistance to enzalutamide and abiraterone via metabolic reprogramming [1]. |
| Ovarian Cancer | Estrogens and STS activity modulate response to platinum-based chemotherapy [5]. | STS inhibitor STX64 (Irosustat) shows pro-apoptotic activity and can interact with carboplatin in HGSOC cells [5]. |
| Endometrial Cancer | High local estrogen production via the STS pathway is implicated in cancer proliferation [4]. | Considered a primary target for estrogen-dependent neoplasia [4]. |
Here are detailed methodologies for key experiments cited in the FAQs.
Protocol 1: Evaluating Mitochondrial Metabolic Reprogramming [1]
Protocol 2: Probing STS-Induced Wnt/β-catenin Signaling and EMT [2] [3]
The following diagrams illustrate the core signaling pathways that can contribute to resistance, as described in the research.
For your experimental design and validation, here is a summary of quantitative data from recent publications.
| Experimental Model | Parameter Measured | Control / Baseline Value | Value with STS Manipulation | Inhibitor Effect (e.g., SI-2, STX64) | Citation |
|---|---|---|---|---|---|
| C4-2B STS (Prostate Cancer) | STS Activity | 93 ± 74 pmol DHEA/mg/h | 1024 ± 51 pmol DHEA/mg/h (Overexpression) | Significantly reduced by SI-2 [1] | [1] |
| C4-2B MDVR (Enzalutamide-Resistant) | Mitochondrial Respiration (OCR) | Baseline level | Increased | Decreased upon SI-2 inhibition [1] | [1] |
| COV362 (Ovarian Cancer) | Cell Viability (STX64 IC₅₀) | N/A | N/A | 18.21 µM [5] | [5] |
| Kuramochi (Ovarian Cancer) | Cell Viability (STX64 Sensitivity) | N/A | N/A | Sensitive at 10 µM [5] | [5] |
I hope this technical guide provides a solid starting point for troubleshooting resistance to Steroid sulfatase-IN-4. The field continues to evolve, so validating these mechanisms in your specific experimental system is crucial.
The core challenge is balancing effective STS inhibition with minimal cell damage. The following table summarizes the most relevant experimental findings for Steroid sulfatase-IN-4 (Compound 16) to inform your assay design [1].
| Assay Type | Key Finding/Parameter | Experimental Detail | Implication for Troubleshooting |
|---|---|---|---|
| Cytotoxicity (e.g., MTT) | Significant cytotoxicity at 20 µM | 53.6% inhibition of HEK-293 cell viability after 24 hours of treatment [1]. | Use lower concentrations (<1 µM) to study inhibitory effects without high cytotoxicity. |
| Enzyme Inhibition (IC₅₀) | Potent STS inhibitor | IC₅₀ of 25 nM in cellular assays [1]. | Confirms that sub-cytotoxic concentrations are sufficient for effective STS inhibition. |
| Off-Target Activity | Inhibits 17β-HSD1 at 1 µM | 25% inhibition of human 17β-HSD1 in a cell-free assay [1]. | At higher concentrations, results may be confounded by effects on related steroid pathways. |
The data above comes from a study that also reported the compound's good metabolic stability in human hepatic S9 fraction and low intrinsic clearance [1]. Furthermore, research on other STS inhibitors like SI-2 provides a methodological framework:
Here are solutions to common issues you might encounter, based on the available data and general experimental principles.
The following diagram outlines the logical workflow for troubleshooting cytotoxicity issues with this compound, from initial problem identification to mechanistic investigation.
For identifying and analyzing metabolites of steroid sulfatase inhibitors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the central and most reliable technique. The table below summarizes the key analytical parameters and methods used in recent studies.
| Aspect | Recommended Techniques & Parameters | Application / Purpose |
|---|---|---|
| Core Analysis Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] | High-selectivity and high-sensitivity separation and identification of metabolites. |
| Sample Preparation | Online In-Tube Solid-Phase Microextraction (IT-SPME); Capillary: Supel-Q PLOT; Sample pH: 3 (Potassium hydrogen phthalate–HCl buffer) [2] | Automated extraction and concentration of sulfated steroids from biological samples prior to LC-MS/MS analysis. |
| Incubation Systems | Liver microsomes (human, rat, dog, monkey); Hepatocytes (fresh or cryopreserved) [1] | In vitro simulation of hepatic metabolism to generate metabolites. |
| Metabolite Profiling | Radio-HPLC (with [¹⁴C]-labeled drug); High-resolution MS [1] | Tracking the drug's metabolic fate and identifying unknown metabolite structures. |
| Key Metabolic Pathway | Desulfamoylation: Hydrolysis of the sulfamate group to form the "667-coumarin" derivative [1] | A major, non-cytochrome P450-mediated degradation and metabolic pathway for sulfamate-based STS inhibitors. |
Here are detailed methodologies for key experiments in metabolite identification.
This protocol is used to generate and identify Phase I metabolites [1].
This protocol details a highly sensitive and automated method for analyzing sulfated compounds, which are relevant as substrates and potential metabolites [2].
The following diagrams outline the core experimental workflow and a key metabolic pathway.
Q1: What is the most critical parameter to optimize in the LC-MS/MS method for these analytes? The sample preparation and extraction step is crucial due to the low concentrations of metabolites in complex biological matrices. The Online IT-SPME method has been shown to be highly effective for sulfated steroids, but if unavailable, traditional solid-phase extraction (SPE) or liquid-liquid extraction may be used with careful optimization [2].
Q2: Our lab does not have access to radiolabeled compound. How can we track metabolite formation? While radiolabeled compounds are the gold standard, you can use high-resolution mass spectrometry (HRMS). By defining the exact mass of the parent drug and applying mass defect filtering, you can screen for potential metabolites without a radioactive label. This should be followed by MS/MS fragmentation to confirm structures [1].
Q3: We suspect our inhibitor is unstable in aqueous solution. How can we confirm this? This is a known issue for some STS inhibitors like Irosustat [1]. You can perform a simple stability assay:
Q4: Why are we not seeing the expected metabolites in our in vitro systems? Consider these factors:
When moving from research to development, keep these points in mind:
Nonspecific binding often occurs when a compound interacts with unintended targets, such as proteins or cellular components, other than its primary enzyme. For STS inhibitors, a key issue identified in clinical development is sequestration in red blood cells [1] [2]. This sequestration reduces the drug's bioavailability at the intended site of action (e.g., a tumor) and can contribute to off-target effects.
The following table summarizes the main challenges and general strategic goals for mitigating nonspecific binding.
| Challenge | Description | General Mitigation Goal |
|---|---|---|
| Red Blood Cell (RBC) Sequestration [1] [2] | Inhibitors like Irosustat are taken up by red blood cells, reducing circulating levels of the free, active drug. | Develop inhibitors with altered physicochemical properties to avoid RBC uptake. |
| Lack of Specificity | The inhibitor might bind to other enzymes or proteins besides STS, leading to potential off-target effects. | Enhance molecular structure for higher specificity towards the STS active site. |
| Suboptimal Physicochemical Properties | Properties like high lipophilicity can promote non-specific interactions with membranes and proteins. | Optimize the compound's structure to improve its drug-like properties. |
Researchers have pursued several avenues to overcome the limitations of early STS inhibitors. The strategies below, while not specific to IN-4, are logical starting points for your experiments.
Molecular Optimization: The core strategy is to modify the inhibitor's chemical structure.
Experimental Assessment of Binding To test whether your modifications are effective, you can adopt established experimental frameworks:
The overall strategic approach to this problem can be visualized as a cycle of design, testing, and refinement:
Given the lack of direct data on IN-4, a systematic experimental approach is recommended.
Irosustat (also known as STX64, 667 Coumate, or BN83495) is a first-generation, irreversible steroid sulfatase inhibitor that has reached phase I/II clinical trials [1] [2]. The data below summarizes its key characteristics.
| Property | Description / Value |
|---|---|
| Chemical Class | Non-steroidal, tricyclic coumarin-based sulphamate [3] [2]. |
| Mechanism of Action | Irreversible, active site-directed inhibitor of Steroid Sulfatase (STS) [1] [4]. |
| In Vitro Potency (IC₅₀) | 8 nM (in placental microsome preparations) [3]. |
| Clinical Status | Phase I/II trials for breast, prostate, and endometrial cancer [1] [2]. Not yet marketed [2]. |
| Key Pharmacodynamic Effect | 40 mg daily dose in women with breast cancer inhibited STS activity by 98-99% in tumor tissue and significantly reduced serum levels of active estrogens and androgens [2]. |
The methodology for evaluating STS inhibitors like Irosustat is well-established. The following workflow and details outline common experimental approaches.
The standard experiments used to generate the data for Irosustat include:
In Vitro STS Inhibition Assay: This is the core test for determining initial potency (IC₅₀).
Clinical Pharmacodynamic (PD) Assessment: This measures the drug's effect in the human body.
The absence of "Steroid sulfatase-IN-4" in the current search suggests it may be a relatively recent research compound. To find the information you need, I suggest you:
The table below summarizes key potency data for several STS inhibitors from recent scientific literature.
| Inhibitor Name | Core Structure / Type | Reported IC₅₀ / Potency | Key Characteristics & Notes |
|---|---|---|---|
| Steroid sulfatase-IN-4 | Non-steroidal sulphamate [1] | 25 nM (cellular IC₅₀) [1] | Irreversible inhibitor; also shows 25% inhibition of 17β-HSD1 at 1 µM [1]. |
| Compound 3L | 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate [2] | 15.97 nM (cellular IC₅₀) [2] | In the same study, Irosustat showed lower activity at low concentrations [2]. |
| Irosustat (STX64) | Coumarin-based sulphamate [3] [4] | < 100 nM (quoted as "nanomolar potency") [3] | The first STS inhibitor to enter clinical trials (Phase I/II); serves as a common reference compound [3] [4]. |
| EMATE | Steroidal (Estrone-based) sulphamate [4] | Extremely high (pre-clinical) [4] | Not developed clinically due to potent estrogenic properties [4]. |
A key challenge in direct comparison is the difference in experimental systems. For example, the IC₅₀ for this compound was measured in cellular assays [1], whereas some historic data for other inhibitors may come from cell-free systems using purified enzymes [4], making direct potency comparisons less reliable.
To interpret inhibitor data accurately, it's helpful to understand the common experimental approaches used to generate it.
The STS enzyme used in assays is often isolated from human placentae. Recent studies have employed single-step purification methods using anion-exchange chromatography to obtain active enzyme from microsomal fractions, achieving over 90% purity as confirmed by SDS-PAGE [5].
Researchers typically measure the hydrolysis of a substrate by STS. Common experimental setups include:
The following diagram illustrates a logical workflow for the discovery and evaluation of new STS inhibitors:
Beyond basic potency, advanced techniques provide deeper insights:
The search results indicate that This compound is a potent, irreversible inhibitor, but a definitive efficacy ranking against all other inhibitors isn't possible with the currently available public data.
To make a well-supported comparison for your research, I suggest you:
The core pharmacological profile of this compound is summarized in the table below.
| Property | Description |
|---|---|
| Target | Steroid sulfatase (STS) [1]. |
| IC₅₀ against human STS | 25 nM (in cellular assays) [1]. |
| Inhibition Type | Irreversible [1]. |
| Reported Specificity Data | At 1 µM, shows 25% inhibition against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in a cell-free assay [1]. |
| Primary Research Application | Study of endometriosis [1]. |
A comprehensive specificity profile for this compound against related enzymes is not available in the current public scientific literature. Key missing information includes:
To properly frame the specificity question, it's helpful to know that sulfatases are a diverse enzyme family. The SulfAtlas database classifies them into several families and subfamilies based on sequence and function [2]:
A definitive specificity profile for an inhibitor like this compound would ideally include testing against representatives of these different families. The experimental workflow for establishing this profile would involve a series of controlled assays.
The following table summarizes experimental data for key DASIs, showing their inhibitory activity (IC50 values) against both Aromatase (Arom) and Steroid Sulfatase (STS) enzymes. Lower IC50 values indicate greater potency.
| Compound / Identifier | Aromatase IC50 (nM) | STS IC50 (nM) | Key Features / Chemical Class |
|---|---|---|---|
| 14 [1] | 0.015 (15 pM) | 0.83 (830 pM) | Hybrid structure; picomolar potency |
| 15 [1] | 0.018 (18 pM) | 0.13 (130 pM) | Hybrid structure; picomolar potency |
| 19b [2] | 137 | 48 | Benzofuran ketone sulfamate; 4-chloro derivative |
| 19e [2] | 35 | 164 | Benzofuran ketone sulfamate; 4-methoxy derivative |
| 3 [1] | 0.82 | 39 | 4-((4-bromobenzyl)-[1,2,4]-triazol-4-ylamino)benzonitrile-based |
| 9 [1] | 0.50 | 5.50 | Biphenyl-based |
| 2 [1] | 100 | 277 | Early generation DASI |
| Irosustat (STS-only) [3] [4] | Not Applicable | ~0.056 - 350 (varies by assay) | Clinical STS benchmark; non-steroidal, sulfamate-based |
The potency data for the most active compounds primarily comes from cell-based assays. Here are the detailed methodologies:
Dual inhibitors are designed to block two crucial pathways in estrogen synthesis simultaneously, a strategy that may lead to more comprehensive estrogen deprivation in hormone-dependent cancers and overcome limitations of single-target therapies [1] [4].
The diagram below illustrates how DASIs achieve this dual blockade and the experimental workflow for their evaluation.
The table below summarizes key inhibitors based on the available information.
| Inhibitor Name | Type / Generation | Reported IC50 / Ki Value | Key Characteristics & Clinical Status |
|---|---|---|---|
| Steroid sulfatase-IN-4 | Irreversible Inhibitor [1] | IC50: 25 nM (human STS) [1] | Information is limited; cited as a potential candidate for endometriosis research [1]. |
| Irosustat (STX64) | First Generation / Irreversible [2] [3] | IC50: 8 nM [1] | The most clinically advanced STS inhibitor; has completed Phase I/II trials for breast, prostate, and endometrial cancers [2] [3]. |
| Estradiol 3-sulfamate | Irreversible [1] | IC50: 251 nM; Ki: 133 nM [1] | A potent, long-acting, and orally active inhibitor [1]. |
| DU-14 | Inhibitor [1] | IC50: 55.8 nM [1] | Also shows neuroprotective effects by increasing DHEAS levels [1]. |
| Steroid sulfatase/17β-HSD1-IN-3 | Dual Inhibitor (STS & 17β-HSD1) [1] | IC50: 27 nM (STS) [1] | Designed to simultaneously block two key enzymes in estrogen synthesis, relevant for endometriosis [1]. |
While specific protocols for this compound are not available, the following established methodologies are relevant for assessing target engagement.
A common method involves purifying the STS enzyme from human placental tissue and evaluating inhibitor potency through fluorescence-based inhibition assays [4]. The general workflow is as follows:
To demonstrate functional biological effects, inhibitors are tested on hormone-dependent cancer cell lines.
Confirming target engagement requires direct measurement of steroid sulfate and desulfated steroid levels before and after inhibitor treatment. This is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6] [7].
The diagram below illustrates the role of Steroid Sulfatase (STS) in hormone activation and the mechanism of irreversible inhibitors.